N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a bromofuran moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the bromofuran carboxamide.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled with 5-bromofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetonitrile, water).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield corresponding oxides or reduced forms of the compound.
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: It is used as a tool compound to study the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-chlorofuran-2-carboxamide
- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-iodofuran-2-carboxamide
- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-methylfuran-2-carboxamide
Uniqueness
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the pyrazole and pyrimidine rings provides a unique scaffold for further chemical modifications and optimization.
Properties
IUPAC Name |
5-bromo-N-(6-pyrazol-1-ylpyrimidin-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5O2/c13-9-3-2-8(20-9)12(19)17-10-6-11(15-7-14-10)18-5-1-4-16-18/h1-7H,(H,14,15,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGAOIZJTMACRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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